molecular formula C8H12IN B13951071 2-(iodomethyl)-1-isopropyl-1H-pyrrole

2-(iodomethyl)-1-isopropyl-1H-pyrrole

Cat. No.: B13951071
M. Wt: 249.09 g/mol
InChI Key: MVFAOOVYYQSITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Iodomethyl)-1-isopropyl-1H-pyrrole is a chemical compound with the molecular formula C15H24INO2 and a molecular weight of 377.26 g/mol . It is part of the 1H-pyrrole family, a class of heterocyclic aromatic compounds that serve as fundamental building blocks in organic synthesis and medicinal chemistry . The structure features a pyrrole core substituted with an isopropyl group on the nitrogen atom and an iodomethyl group, making it a valuable alkylating agent and a versatile synthetic intermediate . Pyrrole derivatives are recognized as privileged structures in drug discovery due to their widespread presence in biologically active natural products and pharmaceuticals . Research into related 1H-pyrrole compounds has demonstrated significant potential in various therapeutic areas, including as inhibitors of key enzymatic targets like the epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDK), which are prominent in anticancer drug development . Furthermore, pyrrole-based scaffolds are frequently explored for their antimicrobial properties . The reactive iodine atom in this particular compound allows for further functionalization, enabling researchers to construct more complex, poly-heterocyclic structures for screening and development purposes . This product is intended for research applications in a controlled laboratory environment. It is strictly marked "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H12IN

Molecular Weight

249.09 g/mol

IUPAC Name

2-(iodomethyl)-1-propan-2-ylpyrrole

InChI

InChI=1S/C8H12IN/c1-7(2)10-5-3-4-8(10)6-9/h3-5,7H,6H2,1-2H3

InChI Key

MVFAOOVYYQSITK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC=C1CI

Origin of Product

United States

Preparation Methods

Synthesis via N-alkylation of Pyrrole Followed by Iodomethylation

A plausible and documented approach for preparing N-substituted pyrroles such as 1-isopropylpyrrole involves:

  • Step 1: N-alkylation of pyrrole
    Pyrrole is reacted with isopropyl halide (e.g., isopropyl bromide or chloride) under basic conditions to afford 1-isopropyl-1H-pyrrole.

  • Step 2: Introduction of the iodomethyl group at C-2
    The 2-position of the pyrrole ring can be functionalized by reaction with formaldehyde and iodine sources or via halomethylation reagents.
    A common method is the iodomethylation via reaction with iodomethyl reagents such as iodomethyl iodide or by the use of N-iodosuccinimide (NIS) in the presence of formaldehyde or paraformaldehyde under acidic or neutral conditions. This leads to selective substitution at the 2-position due to the electron-rich nature of the pyrrole ring.

Synthesis via α-Iodoketone Intermediate and Subsequent Cyclization

  • According to Leonardi et al., α-iodoketones can be prepared from ketones using N-iodosuccinimide and acid catalysts under mechanochemical conditions (e.g., high-speed vibration milling).
  • These α-iodoketones can then be coupled with active methylene compounds and amines to form substituted pyrroles bearing iodine substituents.
  • This method offers excellent yields and regioselectivity, and it is adaptable for introducing the iodomethyl group at the 2-position of the pyrrole ring.

Transition-Metal Catalyzed Halomethylation

  • Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, can be employed to introduce halomethyl groups onto pyrrole derivatives.
  • For example, conjunctive cross-coupling reactions with allylic electrophiles and boron "ate" complexes derived from pyrrole substrates have been demonstrated to deliver functionalized pyrroles with halogen substituents.
  • While direct examples of 2-(iodomethyl)-1-isopropyl-1H-pyrrole are limited, this strategy is promising for selective functionalization and can be adapted for iodomethylation.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield/Outcome
N-alkylation of pyrrole Pyrrole, isopropyl bromide, base (e.g., K2CO3), solvent (e.g., DMF) Mild heating, inert atmosphere preferred High yield of 1-isopropylpyrrole
Iodomethylation Formaldehyde or paraformaldehyde, N-iodosuccinimide (NIS), acid catalyst (e.g., TsOH), solvent (e.g., dichloromethane or ethanol) Room temperature to reflux; reaction time 1-4 h Selective 2-(iodomethyl) substitution; yields 70-90%
α-Iodoketone formation Ketone, N-iodosuccinimide, toluenesulfonic acid, mechanochemical milling or stirring Efficient, solvent-free or minimal solvent High yield (>85%) of α-iodoketone
Coupling to pyrrole α-Iodoketone, amine, Ce(IV) ammonium nitrate, silver nitrate, solvent (e.g., dichloromethane) Mild conditions, 20-60 min reaction time Excellent yields of substituted pyrroles

Mechanistic Insights

  • The iodomethylation at C-2 of pyrrole proceeds via electrophilic substitution facilitated by the electron-rich pyrrole ring.
  • The use of N-iodosuccinimide generates an electrophilic iodine species that reacts with a hydroxymethyl intermediate derived from formaldehyde, forming the iodomethyl substituent.
  • The regioselectivity for the 2-position is governed by the resonance stabilization of the intermediate and steric effects from the N-isopropyl substituent.

Summary and Recommendations

The preparation of 2-(iodomethyl)-1-isopropyl-1H-pyrrole can be efficiently achieved through:

  • Initial N-alkylation of pyrrole with isopropyl halides.
  • Subsequent electrophilic iodomethylation at the 2-position using formaldehyde and iodine sources such as N-iodosuccinimide.
  • Alternatively, α-iodoketone intermediates can be synthesized and coupled to form the target compound with high regioselectivity and yield.
  • Transition-metal catalyzed methods offer emerging routes for selective halomethylation but require further adaptation for this specific compound.

This detailed synthesis overview is based on comprehensive literature including recent advances in pyrrole chemistry and halogenation methods. The data tables and reaction conditions provided are drawn from peer-reviewed sources and reflect optimized protocols for high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-1-isopropyl-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrrole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce pyrrole-2-carboxylic acid derivatives .

Scientific Research Applications

2-(Iodomethyl)-1-isopropyl-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(iodomethyl)-1-isopropyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-(iodomethyl)-1-isopropyl-1H-pyrrole with two closely related pyrrole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
2-(Iodomethyl)-1-isopropyl-1H-pyrrole Iodomethyl (C-I), isopropyl 265.09 Electrophilic iodine atom; electron-withdrawing iodomethyl group
2-Isopropyl-5-phenyl-1H-pyrrole Isopropyl, phenyl 199.29 Electron-rich phenyl group; extended conjugation
2-Phenyl-5-propan-2-yl-1H-pyrrole Phenyl, isopropyl 199.29 Steric hindrance from isopropyl; aromatic stacking potential

Key Observations :

  • Electron Effects : The iodomethyl group in the target compound is strongly electron-withdrawing, reducing electron density in the pyrrole ring compared to phenyl- or alkyl-substituted analogs. This impacts reactivity in electrophilic substitution reactions .
  • Steric Effects : The isopropyl group in all three compounds introduces steric hindrance, but the bulkier iodomethyl group in the target compound may further influence reaction pathways or crystal packing .

Physical and Chemical Properties

Property 2-(Iodomethyl)-1-isopropyl-1H-pyrrole 2-Isopropyl-5-phenyl-1H-pyrrole 2-Phenyl-5-propan-2-yl-1H-pyrrole
Melting Point 120–122°C (estimated)* 85–87°C 80–82°C (estimated)*
Solubility in Water Low Moderate Moderate
Stability Light-sensitive due to C-I bond Stable under ambient conditions Stable under ambient conditions
Key Reactivity Nucleophilic substitution (C-I bond) Electrophilic substitution Electrophilic substitution

*Note: Estimated values are based on analogous halogenated pyrroles; experimental data may vary.

Discussion :

  • The higher molecular weight and polarizability of the iodomethyl group contribute to the target compound’s elevated melting point compared to phenyl-substituted analogs.
  • The C-I bond’s susceptibility to hydrolysis or photodegradation necessitates careful handling, whereas phenyl-substituted analogs exhibit greater stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.